molecular formula C17H17N7S B10941684 4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazole-3-thiol

4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B10941684
M. Wt: 351.4 g/mol
InChI Key: ZBZATFKQSIMKOV-UHFFFAOYSA-N
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Description

4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-(1H-PYRAZOL-1-YLMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a unique arrangement of pyrazole and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-(1H-PYRAZOL-1-YLMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of Pyrazole Rings: The initial step involves the synthesis of pyrazole rings through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.

    Benzylation: The pyrazole rings are then benzylated using 4-methylbenzyl chloride in the presence of a base such as potassium carbonate.

    Triazole Formation: The benzylated pyrazole is reacted with an appropriate azide to form the triazole ring through a cycloaddition reaction.

    Hydrosulfide Introduction: Finally, the hydrosulfide group is introduced via a nucleophilic substitution reaction using a suitable thiol reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydrotriazoles.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Dihydrotriazoles: From reduction reactions.

    Substituted Benzyl Derivatives: From substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and protein binding due to its multiple functional groups and potential for forming hydrogen bonds.

Medicine

Medicinally, derivatives of this compound are investigated for their potential as therapeutic agents. The presence of pyrazole and triazole rings is often associated with biological activity, including anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-(1H-PYRAZOL-1-YLMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple rings and functional groups allow it to bind to active sites, potentially inhibiting or modulating the activity of target proteins. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YLAMINE: Shares the pyrazole and benzyl groups but lacks the triazole and hydrosulfide functionalities.

    3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Contains a pyrazole ring and a benzyl group but differs in the substituents and overall structure.

Uniqueness

4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-(1H-PYRAZOL-1-YLMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to the combination of pyrazole and triazole rings with a hydrosulfide group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H17N7S

Molecular Weight

351.4 g/mol

IUPAC Name

4-[1-[(4-methylphenyl)methyl]pyrazol-4-yl]-3-(pyrazol-1-ylmethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H17N7S/c1-13-3-5-14(6-4-13)10-23-11-15(9-19-23)24-16(20-21-17(24)25)12-22-8-2-7-18-22/h2-9,11H,10,12H2,1H3,(H,21,25)

InChI Key

ZBZATFKQSIMKOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C=N2)N3C(=NNC3=S)CN4C=CC=N4

Origin of Product

United States

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